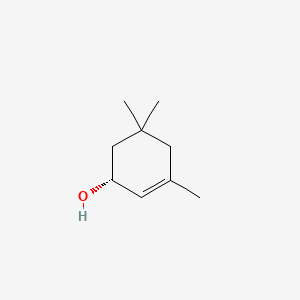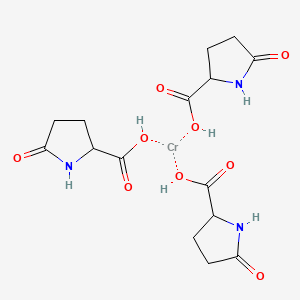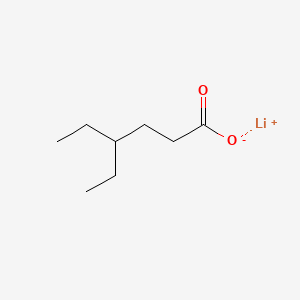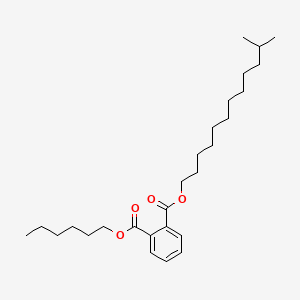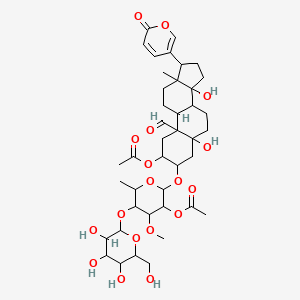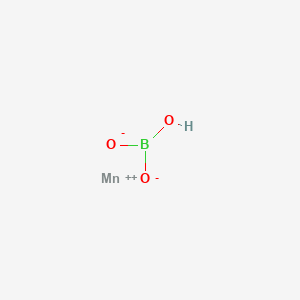
Manganese(2+) hydrogen orthoborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(2+) hydrogen orthoborate: is an inorganic compound with the chemical formula BHMnO3 It is a salt formed from manganese(2+) ions and hydrogen orthoborate ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese(2+) hydrogen orthoborate can be synthesized through a reaction between manganese(2+) salts, such as manganese(2+) chloride, and boric acid. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions. The general reaction can be represented as follows:
[ \text{MnCl}_2 + \text{H}_3\text{BO}_3 \rightarrow \text{BHMnO}_3 + 2\text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction parameters to ensure high yield and purity of the product. Techniques such as crystallization and filtration are commonly used to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: Manganese(2+) hydrogen orthoborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese(2+) ions can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where the hydrogen orthoborate ion is replaced by other anions.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of manganese oxides.
Reduction: Reduction reactions may yield elemental manganese or lower oxidation state manganese compounds.
Substitution: Substitution reactions can produce various manganese salts depending on the substituting anion.
Scientific Research Applications
Chemistry: Manganese(2+) hydrogen orthoborate is used as a precursor in the synthesis of other manganese-based compounds. It is also studied for its catalytic properties in various chemical reactions.
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of this compound
Industry: In industry, this compound is used in the production of advanced materials, including ceramics and glass. Its unique properties make it suitable for applications in electronics and energy storage.
Mechanism of Action
The mechanism by which manganese(2+) hydrogen orthoborate exerts its effects involves the interaction of manganese ions with various molecular targets. Manganese ions can participate in redox reactions, acting as catalysts in oxidation-reduction processes. The pathways involved include electron transfer mechanisms where manganese cycles between different oxidation states, facilitating chemical transformations.
Comparison with Similar Compounds
Manganese(2+) chloride: A common manganese salt used in various chemical reactions.
Manganese(2+) sulfate: Another manganese salt with applications in agriculture and industry.
Manganese(2+) acetate: Used in organic synthesis and as a catalyst.
Uniqueness: Manganese(2+) hydrogen orthoborate is unique due to the presence of the hydrogen orthoborate ion, which imparts distinct chemical properties
Properties
CAS No. |
30031-44-8 |
|---|---|
Molecular Formula |
BHMnO3 |
Molecular Weight |
114.76 g/mol |
IUPAC Name |
hydrogen borate;manganese(2+) |
InChI |
InChI=1S/BHO3.Mn/c2-1(3)4;/h2H;/q-2;+2 |
InChI Key |
YTXHBPMMPRTPPW-UHFFFAOYSA-N |
Canonical SMILES |
B(O)([O-])[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


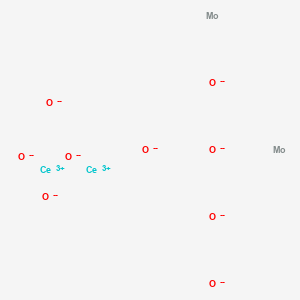

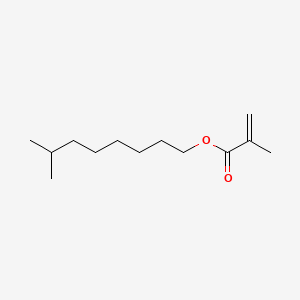
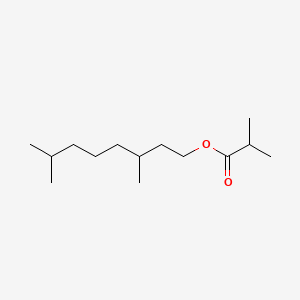

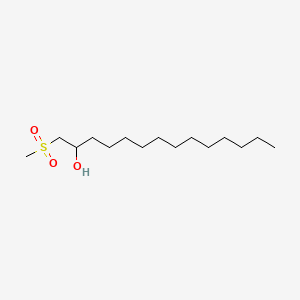
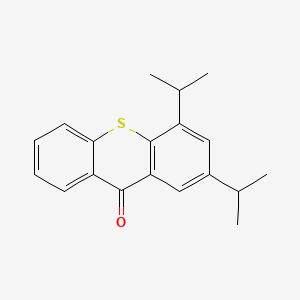
![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)

